molecular formula C14H11ClN2O2S B578510 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-24-4

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578510
CAS No.: 1227267-24-4
M. Wt: 306.764
InChI Key: SGMDHZKGUDGYMY-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a phenylsulfonyl group attached to an azaindole core, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The chlorine and methyl substituents on the azaindole core can influence the compound’s binding affinity and selectivity .

The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and disruption of protein-protein interactions. These mechanisms can be exploited for therapeutic purposes, such as the development of enzyme inhibitors and modulators of protein function .

Comparison with Similar Compounds

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-2-chloro-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-7-8-11-9-13(15)17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMDHZKGUDGYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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